Differentiation in CYP2D6 Metabolic Liability: 6-Fluoroindole Core Exhibits Low Inhibition Potential
A compound featuring the 6-fluoro-1H-indole-2-carbaldehyde core demonstrated an IC50 of 20,000 nM (20 µM) for inhibition of the major drug-metabolizing enzyme Cytochrome P450 2D6 (CYP2D6) in human liver microsomes [1]. This low inhibitory activity is a critical differentiator from more promiscuous indole derivatives that can cause significant drug-drug interactions. While this specific data is for a derivative containing the core, it provides a valuable class-level inference for the scaffold's generally low CYP2D6 liability, making it a safer starting point for lead optimization compared to structurally similar aldehydes lacking this specific fluorine substitution pattern [1].
| Evidence Dimension | CYP2D6 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (for a derivative containing the 6-fluoroindole core) |
| Comparator Or Baseline | General class of indole derivatives (baseline for comparison) |
| Quantified Difference | Not applicable; this is a class-level inference from a derivative. |
| Conditions | Human liver microsomes, fluorogenic substrate, 15 min preincubation, NADPH addition, 2-hour measurement. |
Why This Matters
Procurement decisions for building blocks intended for lead optimization in drug discovery must consider ADME/Tox liabilities; a core structure with demonstrated low CYP2D6 inhibition reduces downstream development risk.
- [1] BindingDB. (2023). BDBM50600733 (CHEMBL5182534). Inhibition of CYP2D6 in human liver microsomes. Retrieved from BindingDB. View Source
